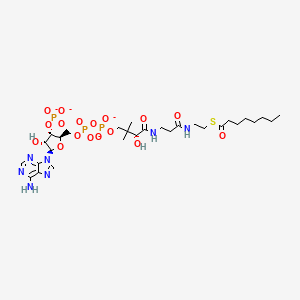
octanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoyl-CoA(4-) is an acyl-CoA(4-) that is the tetraanion of octanoyl-CoA, arising from deprotonation of phosphate and diphosphate functions. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a medium-chain fatty acyl-CoA(4-). It is a conjugate base of an octanoyl-CoA.
Wissenschaftliche Forschungsanwendungen
1. Biofuel and Chemical Production
Octanoyl-CoA plays a significant role in the production of valuable molecules in the chemical industry. For instance, it is used in the biosynthesis of 1-octanol, a molecule with applications as a plasticizer, precursor in the production of linear low-density polyethylene, and growth inhibitor for tobacco plant suckers. Researchers have demonstrated the production of 1-octanol in Escherichia coli using a pathway that involves octanoyl-CoA, achieving significant titers and specificity from glycerol (Hernández Lozada et al., 2020).
2. Flavor and Fragrance Industry
Octanoyl-CoA is essential in the engineering of Escherichia coli for the production of butyl octanoate, a medium-chain ester with commercial applications in flavors and fragrances. This involves the engineering of alcohol acyl transferase (AAT) enzymes and E. coli fatty acid metabolism to increase endogenous octanoyl-CoA availability (Chacón et al., 2019).
3. Medical Research and Disease Understanding
In medical research, octanoyl-CoA's metabolism is studied for its role in various diseases. For instance, its oxidation rate in lymphocytes has been correlated with clinical outcomes in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency (Sturm et al., 2012). Additionally, the impact of octanoyl-CoA on mitochondrial energy metabolism has implications for understanding organic acidurias and beta-oxidation defects (Sauer et al., 2008).
4. Enzyme Research and Kinetics
Octanoyl-CoA is used in enzyme research, particularly in studies involving medium-chain acyl-CoA dehydrogenase (MCAD). Research has explored how mutations and ligand binding affect enzyme kinetics and stability, offering insights into enzyme-ligand interactions and the molecular basis of enzyme function (Peterson et al., 2001; Gopalan & Srivastava, 2002).
5. Synthetic Biology and Metabolic Engineering
Octanoyl-CoA is pivotal in synthetic biology and metabolic engineering, where it is used for producing compounds like medium-chain alcohols and acids. This includes the development of selection platforms for enzymes involved in carbon chain elongation in Escherichia coli, enhancing the synthesis of linear alcohols like n-hexanol and n-octanol (Machado et al., 2012).
6. Study of Protein-Ligand Interactions
Octanoyl-CoA has been utilized in studies examining the effects of ligand binding on the energy landscape of proteins, such as acyl-coenzyme A (CoA)-binding protein (ACBP). This research is essential for understanding the mechanical stability and energy landscape of proteins involved in fatty acid transport and membrane assembly (Sonar et al., 2020).
Eigenschaften
Molekularformel |
C29H46N7O17P3S-4 |
|---|---|
Molekulargewicht |
889.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/p-4/t18-,22-,23-,24+,28-/m1/s1 |
InChI-Schlüssel |
KQMZYOXOBSXMII-CECATXLMSA-J |
Isomerische SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Synonyme |
coenzyme A, octanoyl- octanoyl-CoA octanoyl-coenzyme A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






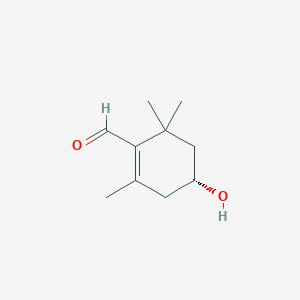
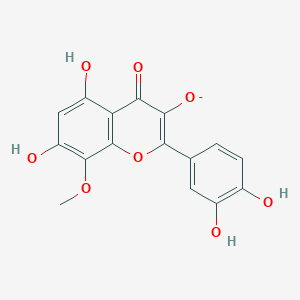


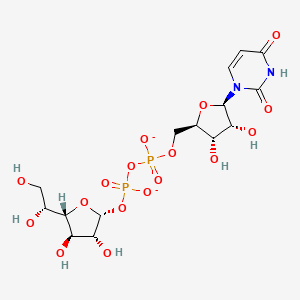
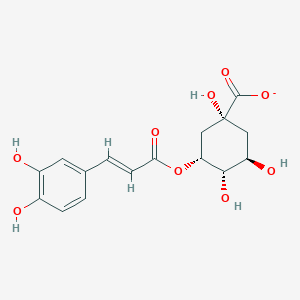
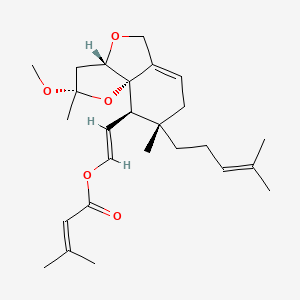


![1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264655.png)
